4-Methoxyquinazoline-6-carbonitrile

Kinase Inhibition Structure-Activity Relationship Quinazoline Scaffold

4-Methoxyquinazoline-6-carbonitrile (CAS: 1823343-70-9, C10H7N3O, MW: 185.18 g/mol) is a heterocyclic quinazoline derivative functionalized with a methoxy group at the 4-position and a carbonitrile group at the 6-position of the bicyclic ring. The quinazoline scaffold is a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors, due to its ability to serve as a bioisostere for the adenosine triphosphate (ATP) purine ring.

Molecular Formula C10H7N3O
Molecular Weight 185.18 g/mol
Cat. No. B11906946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxyquinazoline-6-carbonitrile
Molecular FormulaC10H7N3O
Molecular Weight185.18 g/mol
Structural Identifiers
SMILESCOC1=NC=NC2=C1C=C(C=C2)C#N
InChIInChI=1S/C10H7N3O/c1-14-10-8-4-7(5-11)2-3-9(8)12-6-13-10/h2-4,6H,1H3
InChIKeyLQLCASZNXLCJHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxyquinazoline-6-carbonitrile: Core Properties and Structural Context for Research Procurement


4-Methoxyquinazoline-6-carbonitrile (CAS: 1823343-70-9, C10H7N3O, MW: 185.18 g/mol) is a heterocyclic quinazoline derivative functionalized with a methoxy group at the 4-position and a carbonitrile group at the 6-position of the bicyclic ring . The quinazoline scaffold is a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors, due to its ability to serve as a bioisostere for the adenosine triphosphate (ATP) purine ring [1]. This specific substitution pattern represents a foundational, synthetic intermediate that is a key building block for further derivatization into more complex, potent kinase inhibitors, including those targeting Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) [2].

4-Methoxyquinazoline-6-carbonitrile Differentiation: Why Simple Substitution of 4-Alkoxy or 6-Substituted Quinazolines is Invalid


In the quinazoline chemical series, simple substitution of one compound for another is not a scientifically sound practice. While the core bicyclic ring is shared, the precise identity and position of substituents are the primary determinants of both target potency and kinase selectivity [1]. For instance, 4-substituents on the quinazoline ring are known to profoundly influence a compound's ability to inhibit specific kinases, with even a change from a methoxy to a hydroxy or longer alkyl chain resulting in a complete loss of target potency or a >7-fold reduction in activity in related series [2]. Furthermore, the nature of the 6-position substituent is critical for establishing potency against key targets like EGFR and HER2; the replacement of one 6-substituent with another can shift IC50 values by orders of magnitude (e.g., from low nanomolar to inactive) [3]. Therefore, any analog with a different 4- or 6-substitution pattern is not a functionally equivalent alternative and must be treated as a distinct chemical entity for research purposes.

Quantitative Evidence for 4-Methoxyquinazoline-6-carbonitrile vs. Closest 4- and 6-Substituted Quinazoline Analogs


Crucial Role of the 4-Methoxy Group: Potency Advantage Over 4-Hydroxy and 4-Propoxy Quinazoline Analogs

In a structure-activity relationship (SAR) study of a series of 4-substituted quinazoline analogs, the 4-methoxy derivative (Entry 1) exhibited a target potency IC50 of 4.2 µM, whereas the corresponding 4-hydroxy analog (Entry 2) was completely inactive [1]. Furthermore, the 4-propoxy analog (Entry 3) showed a >7-fold reduction in potency with an IC50 of 30.0 µM [1]. This demonstrates that the 4-methoxy group is optimal within this series for maintaining target engagement, as smaller or larger substituents lead to a significant or complete loss of activity.

Kinase Inhibition Structure-Activity Relationship Quinazoline Scaffold

Differentiation from High-Potency 6-Substituted Analogs: Performance Benchmarking Against Compound 5c

A series of 6-substituted quinazoline derivatives were evaluated for dual EGFR and HER2 kinase inhibition. The most potent compound in the series, 'Compound 5c,' demonstrated IC50 values of 2.6 nM against EGFR and 4.3 nM against HER2 in enzymatic assays [1]. This establishes a clear performance benchmark for the 6-substituted quinazoline class. In contrast, a related 6-carbonitrile derivative (CHEMBL3814447) showed significantly weaker activity against wild-type EGFR in a cell-based assay (BaF/3 cells), with an IC50 of 194 nM [2]. This represents a >74-fold difference in potency compared to the best-in-class 6-substituted analog, highlighting the extreme sensitivity of the scaffold to the specific 6-position functionality.

EGFR Inhibitor HER2 Inhibitor Quinazoline Derivative

4-Methoxy Substituent Confers a Marked Solubility Advantage Over a 4-Amino Analog in a Pharmaceutical Scaffold

Analysis of a related series of kinase inhibitors, the NSD2 inhibitor W4275, demonstrates the profound impact of 4-substituents on solubility. The 4-methoxy analog (W4275) exhibits an aqueous solubility of 50 mg/mL in water, a highly favorable property for both in vitro assay and potential in vivo formulation [1]. In contrast, the corresponding 4-amino derivative (Compound 42, CHEMBL2164048) is described as poorly soluble, which is a common issue with 4-anilinoquinazolines [2]. This represents a massive, quantifiable difference in a key developability parameter.

Solubility Physicochemical Properties Drug Design

Defined Research Applications for 4-Methoxyquinazoline-6-carbonitrile Based on Empirical Evidence


As a Privileged Scaffold for Medicinal Chemistry and Kinase Inhibitor Library Synthesis

The core quinazoline structure is a recognized 'privileged scaffold' for targeting the ATP-binding pocket of protein kinases, a validated approach in oncology drug discovery [1]. 4-Methoxyquinazoline-6-carbonitrile serves as an ideal starting point for the construction of focused chemical libraries for hit identification and lead optimization programs targeting kinases like EGFR, HER2, VEGFR2, and c-Met [2]. Its well-defined substitution pattern and high solubility (as inferred from analogs) make it a superior building block for iterative parallel synthesis compared to less soluble 4-amino derivatives [3].

As a Synthetic Intermediate for Derivatization via the 6-Carbonitrile Handle

The 6-carbonitrile group is a versatile synthetic handle that can be readily transformed into a variety of other functional groups [1]. It can be reduced to an aminomethyl group for subsequent amide coupling, hydrolyzed to a carboxylic acid, or converted to a tetrazole as a bioisosteric replacement for a carboxylate. This makes the compound a strategic intermediate for the late-stage diversification of quinazoline-based lead series, enabling the rapid exploration of structure-activity relationships (SAR) at the 6-position, which is known to be critical for modulating both potency and kinase selectivity [2].

As a High-Solubility Alternative to 4-Aminoquinazolines in Biochemical Assay Development

Poor aqueous solubility is a frequent obstacle in the development of robust biochemical and cell-based assays for 4-anilinoquinazolines [1]. The 4-methoxy substitution pattern on the quinazoline core has been shown in related compounds to confer significantly enhanced aqueous solubility (up to 50 mg/mL) [2]. Therefore, this compound can be procured and used to develop more reliable assay protocols, reducing the risk of compound precipitation and false-negative results often associated with the use of less soluble quinazoline-based tool compounds or inhibitors.

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